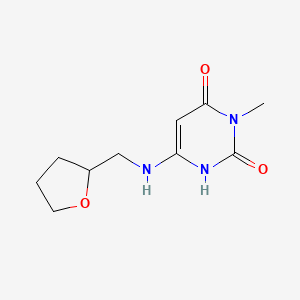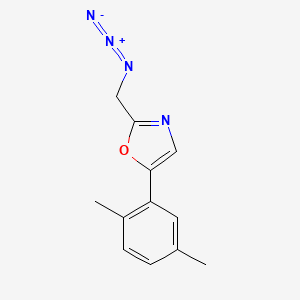![molecular formula C11H12N2O2 B1480253 6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2108941-74-6](/img/structure/B1480253.png)
6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidine-2,4(1H,3H)-dione, also known as 6-bicyclo[2.2.1]hept-5-en-2-yl pyrimidine-2,4-dione, is a novel chemical compound that has recently been studied for its potential applications in the fields of chemistry and biochemistry. This compound is of particular interest due to its unique structure, which consists of a bicyclic ring system and a pyrimidine-2,4-dione core.2.1]hept-5-en-2-yl pyrimidine-2,4-dione, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
A study focused on the synthesis of heterocyclic compounds for antimicrobial evaluation. The research involved synthesizing derivatives and evaluating their moderate activity against bacteria such as S. aureus, E. coli, and B. subtilis. This work highlights the compound's potential in developing antibacterial agents (Vlasov et al., 2022).
Novel Conformationally Locked Carbocyclic Nucleosides
Another significant application involves the synthesis of novel conformationally locked carbocyclic nucleosides derived from bicyclic alcohols. This synthetic route demonstrates the compound's utility in nucleoside analog synthesis, which is crucial for therapeutic applications (Hřebabecký et al., 2006).
Facile Synthesis of Pyrimido[4,5-d]pyrimidine Analogs
Research on the facile synthesis of tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione analogs showcases the compound's relevance in creating heterocyclic structures with potential biological significance. This study provides insights into efficient synthetic strategies for heterocyclic compounds (Shafi et al., 2020).
Bifunctional Monomer for Polylactide Toughening
A study on the use of a bifunctional monomer derived from lactide to toughen polylactide demonstrates the compound's application in material science. This research explores enhancing polymer materials' mechanical properties, showcasing the versatility of related chemical structures in material engineering (Jing & Hillmyer, 2008).
Synthesis and Antiviral Evaluation
Another application area is the synthesis of derivatives for antiviral evaluation. This study highlights the compound's potential in developing antiviral agents against diseases like Hepatitis A and Herpes simplex virus (El-Etrawy & Abdel-Rahman, 2010).
Propiedades
IUPAC Name |
6-(2-bicyclo[2.2.1]hept-5-enyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10-5-9(12-11(15)13-10)8-4-6-1-2-7(8)3-6/h1-2,5-8H,3-4H2,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNKNKXJOSHYOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C3=CC(=O)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B1480171.png)
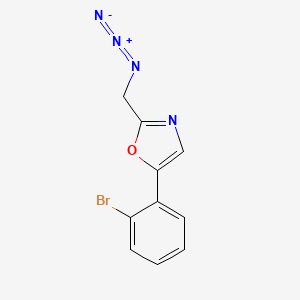
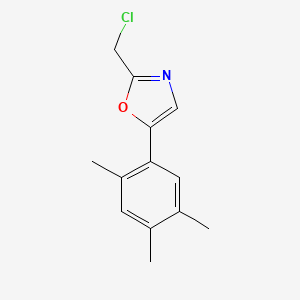
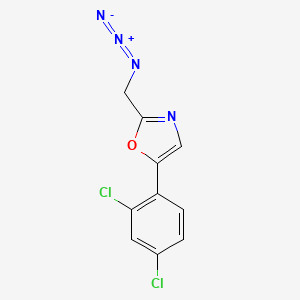


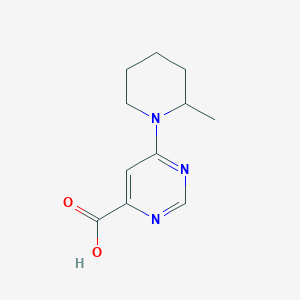


![2-ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480186.png)

